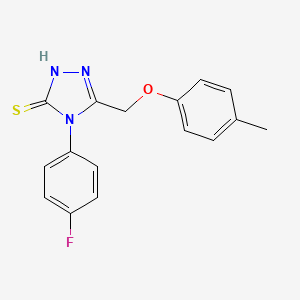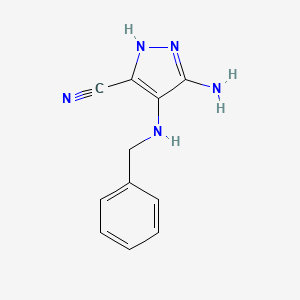
1,10-Phenanthrolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthrolin-4-amine is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two nitrogen atoms at the 1 and 10 positions of the phenanthrene structure, with an amine group at the 4 position. This compound is known for its chelating properties and is widely used in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-4-amine can be synthesized through various methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. One of the most common methods involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The reaction involves the dehydration of glycerol to form acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. These solvents provide a more efficient, greener, and economical strategy for the synthesis, replacing traditional sulfuric acid and hydrochloric acid . The reaction parameters and molar ratios of raw materials are optimized to achieve high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthrolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted phenanthrolines, which have different properties and applications.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthrolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthrolin-4-amine involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, it can induce autophagy in cells, which is a process of cellular degradation and recycling .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthrolin-4-amine is similar to other phenanthroline derivatives such as 2,2’-bipyridine and ferroin. it has unique properties due to the presence of the amine group at the 4 position, which enhances its chelating ability and makes it a stronger base compared to other phenanthrolines . Similar compounds include:
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
These compounds share similar coordination properties but differ in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C12H9N3 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1,10-phenanthrolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |
InChI-Schlüssel |
MWSWMKBNGFFPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)
![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
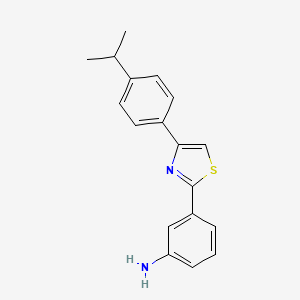
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

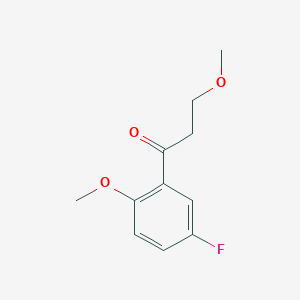
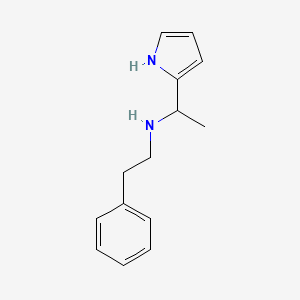
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)

![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
